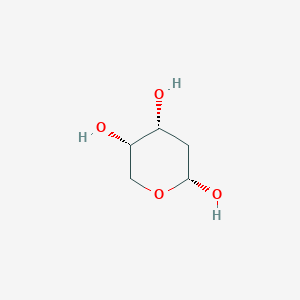

2-脱氧-α-L-赤藓糖-戊吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Deoxy-alpha-L-erythro-pentopyranose is a chemical compound with the molecular formula C5H10O4 . It is also known by other names such as α-D-erythro-Pentopyranose, 2-deoxy- .

Molecular Structure Analysis

The molecular structure of 2-Deoxy-alpha-L-erythro-pentopyranose consists of a six-membered ring with 3 hydroxyl groups . The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 3 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

2-Deoxy-alpha-L-erythro-pentopyranose has a molecular weight of 134.13 and a density of approximately 1.0590 . It has a melting point of 89-90°C (lit.) and a boiling point of approximately 167.23°C . It is soluble in water and slightly soluble in DMSO and methanol . It appears as a white to slightly yellow powder .科学研究应用

Radiation-Induced Free-Radical Chain Reaction

The crystal structure of 2-Deoxy-alpha-L-erythro-pentopyranose has been studied in relation to radiation-induced free-radical chain reactions . In these studies, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-D-erythro-pentonic acid . The crystal structure clearly indicates the direction by which the chain reaction proceeds through the crystal .

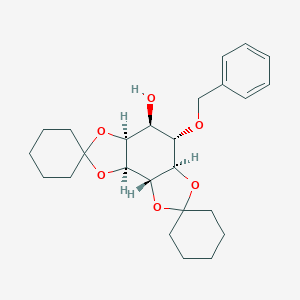

Preparation of Pyridine-Stretched 2’-Deoxyhypoxanthosine Phosphoramidite

2-Deoxy-alpha-L-erythro-pentopyranose is used in the preparation of pyridine-stretched 2’-deoxyhypoxanthosine phosphoramidite . This compound was prepared in eight steps from Hoffer’s sugar (2′-deoxy-3,5-di-O-(p-toluoyl)- -D-erythro-pentofuranosyl chloride) .

Removal of Erythromycin from Water

The compound has been used in the development of biodegradable polymers for the removal of erythromycin from water . The cross-linking of dextrin with divinyl sulfone in the presence of 1 mmol or 5 mmol of ibuprofen yields the insoluble polymers pDx1 and pDx5 with improved affinity for ibuprofen and high selectivity towards erythromycin .

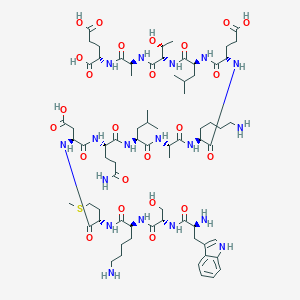

Antibacterial Activity

The compound has been used in the study of antibacterial activity. Research has shown that it possesses independent antibacterial activity against various pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Enterococcus faecalis.

Cell Culture Applications

2-Deoxy-alpha-L-erythro-pentopyranose is widely used in cell culture applications . It has been shown to have motor effects in the gastrointestinal system and can be used for laboratory research on migrating motor complex activity .

Inhibitor of Protein Synthesis

As a macrolide antibiotic, 2-Deoxy-alpha-L-erythro-pentopyranose works by binding the 50S ribosomal subunit and inhibiting polypeptide formation . This makes it a valuable tool in the study of protein synthesis and its regulation .

安全和危害

作用机制

Mode of Action

It has been observed that in a crystalline state, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-d-enrythro-pentonic acid . In this chain propagating step, an H atom is transferred over a distance of ≤ 3.3 Å as taken from interatomic distances in the unperturbed crystal .

属性

IUPAC Name |

(2R,4R,5S)-oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-MROZADKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@H]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426151 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-L-erythro-pentopyranose | |

CAS RN |

113890-34-9 |

Source

|

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)

![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)